molecular formula C12H22O B8477102 Spiro[5.5]undec-2-yl-methanol

Spiro[5.5]undec-2-yl-methanol

Cat. No.: B8477102
M. Wt: 182.30 g/mol
InChI Key: JFEDYKIUKNFPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[5.5]undec-2-yl-methanol is a useful research compound. Its molecular formula is C12H22O and its molecular weight is 182.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

spiro[5.5]undecan-4-ylmethanol

InChI

InChI=1S/C12H22O/c13-10-11-5-4-8-12(9-11)6-2-1-3-7-12/h11,13H,1-10H2

InChI Key

JFEDYKIUKNFPKV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCC(C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (55 mg) in tetrahydrofuran (5 mL) was added dropwise a solution of (4R)-4-benzyl-3-(spiro[5.5]undecane-2-carbonyl)-oxazolidin-2-one (chiral: A) (425 mg) obtained in Step 3 in tetrahydrofuran (5 mL) under ice-cooling and nitrogen atmosphere, followed by stirring the reaction mixture in the range of ice-cooling to room temperature for 1.5 hours. Then, to the reaction mixture were added successively water (0.06 mL), 4N aqueous sodium hydroxide solution (0.06 mL) and water (0.18 mL), followed by stirring the reaction mixture at room temperature for 30 minutes. The precipitated insolubles in the reaction mixture were filtered off and the filtrate was concentrated in vacuo. The residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=1:20 to 1:10) to give spiro[5.5]undec-2-yl-methanol (chiral: A)(185 mg).
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
(4R)-4-benzyl-3-(spiro[5.5]undecane-2-carbonyl)-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.06 mL
Type
reactant
Reaction Step Three
Quantity
0.06 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.18 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

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